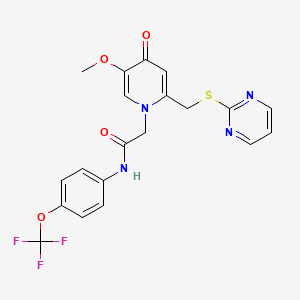
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O4S and its molecular weight is 466.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities. Its complex structure, which includes a pyrimidinylthio group and a trifluoromethoxy phenyl moiety, suggests that it may exhibit a range of pharmacological effects.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
- CAS Number : 1005292-16-9
Biological Activities
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyridine and pyrimidine can inhibit cancer cell proliferation. For instance, compounds with the pyrimidine ring have demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for some related compounds have been reported as low as 3.2 µM against MCF-7 (breast cancer) and 6.8 µM against DU145 (prostate cancer) cells .
2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Certain analogs have shown effective inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . This suggests that the compound may possess similar antibacterial properties.
3. Antioxidant Activity
The antioxidant potential of compounds related to this class has been assessed using various assays, including DPPH and TBARS assays. These studies indicate that modifications at specific positions on the pyridine or pyrimidine rings can enhance antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidinylthio Group | Enhances anticancer and antimicrobial properties |
| Trifluoromethoxy Substituent | May improve lipophilicity and bioavailability |
| Methoxy and Oxo Groups | Contribute to overall stability and reactivity |
Case Studies and Research Findings
Research focusing on similar compounds has provided insights into the mechanisms of action:
- Caspase Activation : Some studies suggest that these compounds induce apoptosis through caspase activation pathways, leading to cell cycle arrest in cancer cells .
- EGFR Inhibition : Compounds with similar structures have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation, a key pathway in cancer progression .
- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of these compounds, indicating a favorable pharmacokinetic profile with sufficient oral bioavailability and low toxicity at therapeutic doses .
Propriétés
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S/c1-30-17-10-27(14(9-16(17)28)12-32-19-24-7-2-8-25-19)11-18(29)26-13-3-5-15(6-4-13)31-20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIILBTMIKDNSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














